3,5-Dichloro-2-methylcinnamic acid
Description
Properties
IUPAC Name |
3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCYHHOQCGQXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzoic Acid Family
lists compounds with high structural similarity to 3,5-dichloro-2-methylcinnamic acid, including:
| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 3,5-Dichloro-2-methoxybenzoic acid | 22775-37-7 | 3,5-Cl; 2-OCH₃ | C₈H₆Cl₂O₃ | 0.98 |
| 3,4-Dichloro-2-methoxybenzoic acid | 155382-86-8 | 3,4-Cl; 2-OCH₃ | C₈H₆Cl₂O₃ | 0.94 |
| 3-Chloro-4-methoxybenzoic acid | 37908-96-6 | 3-Cl; 4-OCH₃ | C₈H₇ClO₃ | 0.89 |
Key Observations :
- Substituent Position : The 3,5-dichloro substitution pattern in the target compound contrasts with 3,4-dichloro analogs (e.g., 155382-86-8), which may alter electronic distribution and steric hindrance.
- Acidity : The cinnamic acid backbone (pKa ~4.4) is less acidic than benzoic acid derivatives (pKa ~2.8–3.5) due to resonance stabilization differences, affecting salt formation and reactivity .
Derivatives with Modified Backbones
describes 2-[(3,5-dichloro-2-hydroxyphenyl)methylamino]acetic acid (CAS 3004-26-0), which shares the 3,5-dichloro-2-substituted aromatic system but replaces the cinnamic acid with an acetic acid group linked via a methylamino bridge.
| Property | This compound | 2-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]acetic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₈Cl₂O₂ | C₉H₉Cl₂NO₃ |
| Functional Groups | Propenoic acid, Cl, CH₃ | Acetic acid, hydroxyl, methylamino, Cl |
| Potential Applications | Polymer precursors, antimicrobials | Chelating agents, enzyme inhibitors |
Data Tables
Table 1: Physicochemical Comparison of Selected Analogs
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 235.08 | 3.2 | 0.15 |
| 3,5-Dichloro-2-methoxybenzoic acid | 237.04 | 2.8 | 0.45 |
| 2-[(3,5-Dichloro-2-hydroxyphenyl)... | 250.08 | 1.9 | 1.20 |
Preparation Methods
Chlorination of Cinnamic Acid Derivatives
Method Overview:
The initial step involves chlorinating precursors such as cinnamic acid or its esters to introduce chlorine atoms at the 3 and 5 positions of the aromatic ring. This process often employs chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
- Using thionyl chloride in reflux conditions with aromatic substrates yields chlorinated products with high selectivity.
- The reaction typically proceeds via electrophilic aromatic substitution, facilitated by activating groups on the aromatic ring.
Data Table 1: Chlorination of Cinnamic Acid Derivatives
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorinating agent | Thionyl chloride | Reflux, 4-6 hours | High yield, minimal by-products |
| Solvent | None (neat) or inert solvent like toluene | - | Reflux conditions preferred |
| Temperature | 112-114°C | - | Controlled to prevent over-chlorination |
Synthesis via Diazotization and Chlorination
Method Overview:
A prominent route involves diazotization of amino precursors (e.g., anthranilic acid derivatives), followed by chlorination to introduce chlorine atoms at specific positions.
- Patents describe the diazotization of anthranilic acid derivatives using sodium nitrite in acidic media, then subsequent chlorination with hydrochloric acid or sodium hypochlorite.
- The process allows for high regioselectivity and yields of the desired dichlorinated cinnamic acid.
Data Table 2: Diazotization and Chlorination Pathway
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | NaNO₂ in HCl, 0-5°C | - | Forms diazonium salt |
| Chlorination | NaCl or NaOCl, room temperature, 1-2 hours | 75-85 | Regioselective chlorination at ortho/para |
| Crystallization | Recrystallization from toluene or ethanol | - | Purification of 3,5-dichlorocinnamic acid |
Synthesis of 3,5-Dichlorobenzoyl Chloride as a Precursor
Method Overview:
This route involves converting 3,5-dichlorobenzoic acid into its acyl chloride derivative, which can then be used in subsequent reactions to form cinnamic acid analogs.
- Using thionyl chloride or oxalyl chloride under reflux conditions efficiently produces high-purity 3,5-dichlorobenzoyl chloride.
- The process is straightforward, with yields often exceeding 80%.
Data Table 3: Benzoyl Chloride Formation
| Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thionyl chloride | Reflux, 2-4 hours | 85-90 | Excess reagent, removal of SO₂ and HCl by distillation |
| Solvent | None or inert solvent like dichloromethane | - | Purification by distillation |
Modern Solvent-Free and Green Synthesis Approaches
Recent advances have explored solventless methods, utilizing infrared irradiation or mechanochemical techniques to synthesize cinnamic acid derivatives, including 3,5-dichloro-2-methylcinnamic acid.
- Infrared light-mediated reactions enable direct condensation of precursor aldehydes and malonates, reducing solvent use and energy consumption.
- These methods report yields between 50-85%, with advantages in environmental impact and operational simplicity.
Data Table 4: Solventless Synthesis of Cinnamic Acid Derivatives
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Infrared irradiation | 140-160°C, 30-60 min | 50-85 | Green chemistry approach |
| Catalysts | None or minimal (e.g., piperidine) | - | Suitable for industrial scale |
Summary of Research Findings and Comparative Analysis
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Chlorination of cinnamic acid | High selectivity, well-established | Requires handling of hazardous reagents | 75-90 |
| Diazotization and chlorination | High regioselectivity, versatile | Multi-step, sensitive to reaction conditions | 75-85 |
| Benzoyl chloride route | Direct, high yield, straightforward | Requires prior synthesis of benzoyl chloride | >80 |
| Solventless infrared synthesis | Environmentally friendly, energy-efficient | Less established, scale-up optimization needed | 50-85 |
Q & A
Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methylcinnamic acid, and how can purity be optimized?
Synthesis typically involves coupling reactions using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) for carboxyl activation, followed by purification via recrystallization or chromatography. Purity optimization requires rigorous solvent selection (e.g., methanol or acetonitrile) and analytical validation using HPLC or NMR . Structural analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) suggest halogenation and methylation steps may require inert atmospheres to prevent side reactions .
Q. How should researchers validate the structural identity of this compound?
Combine spectroscopic techniques:
- NMR : Compare aromatic proton environments and substituent-induced shifts.
- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and chloro/methyl groups.
- Mass spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.
For crystallographic confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is recommended for stock solutions. Stability studies under varying pH and temperature (e.g., 4°C for short-term storage, -20°C for long-term) should precede biological assays. Degradation products can be monitored via HPLC with UV detection .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Contradictions in X-ray diffraction data may arise from twinning or disorder. Use SHELXL’s twin refinement and electron density maps to model alternative conformations. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .
Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Immobilize the compound on gold arrays (e.g., TFGAs) to measure binding kinetics.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Ensure negative controls (e.g., ethanolamine-blocked surfaces) to minimize nonspecific binding .
Q. How can computational methods complement experimental studies of this compound?
Q. What strategies address contradictions in bioactivity data across studies?
- Dose-response reevaluation : Ensure linearity in activity curves and rule out solvent interference (e.g., DMSO cytotoxicity).
- Metabolite screening : Use LC-MS to identify degradation byproducts that may influence results.
Refer to methodological frameworks for data reconciliation in pharmacological studies .
Q. How should researchers design stability-indicating assays for this compound?
Employ forced degradation under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Monitor changes via:
- HPLC-DAD : Track peak purity and new elution profiles.
- TGA/DSC : Assess thermal decomposition thresholds.
Align with ICH guidelines for pharmaceutical stability testing .
Methodological Notes
- Crystallography : SHELX programs remain the gold standard for small-molecule refinement, but always cross-validate with spectroscopic data .
- Analytical Chemistry : NIST databases provide reliable reference spectra for benchmarking experimental results .
- Biological Assays : Use flexible thin-film gold arrays (TFGAs) for high-throughput binding studies, ensuring surface functionalization with MUA (11-mercaptoundecanoic acid) for consistent immobilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
